3-Methyl-2,3-dihydro-1H-indene-1-thiol
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Overview
Description
3-Methyl-2,3-dihydro-1H-indene-1-thiol is an organic compound belonging to the class of indene derivatives It is characterized by a thiol group attached to the indene ring system, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1-thiol typically involves the following steps:
Cyclization: Starting from a suitable precursor, such as 4-nitro-3-phenylbutanoic acid, the compound undergoes cyclization to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to yield nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over a palladium catalyst to produce the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Produced via nucleophilic substitution reactions.
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, leading to various effects such as antimicrobial activity .
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-1-methyl-1H-indene: Similar structure but with an ethyl group instead of a methyl group.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Contains additional methyl and phenyl groups.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other indene derivatives that lack the thiol functionality.
Properties
Molecular Formula |
C10H12S |
---|---|
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C10H12S/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
ASVIHZIMLIZHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)S |
Origin of Product |
United States |
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